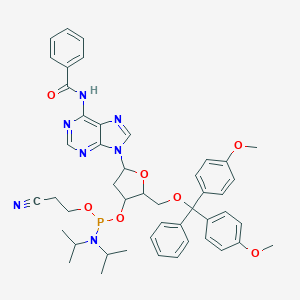

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

Descripción general

Descripción

This compound is a phosphoramidite derivative critical for solid-phase oligonucleotide synthesis. Its structure includes:

- 5'-O-(4,4'-Dimethoxytrityl (DMT) group): A photolabile protecting group that prevents unintended coupling during synthesis and allows for sequential deprotection .

- N6-Benzoyl protection: Stabilizes the adenine base against side reactions during synthesis and is removed under basic conditions post-oligonucleotide assembly .

- 3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite: A reactive group enabling phosphite triester formation during chain elongation. The 2-cyanoethyl group enhances coupling efficiency and is cleaved under mild β-elimination conditions .

This phosphoramidite is widely used in synthesizing antisense oligonucleotides, primers, and probes due to its high coupling efficiency (>99% per step under optimized conditions) and compatibility with automated synthesizers .

Mecanismo De Acción

Target of Action

DMT-dA(bz) Phosphoramidite, also known as 5’-O-(4,4’-Dimethoxytrityl)-N6-benzoyl-2’-deoxyadenosine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite or DMT-dA(bz) Pharmadite®, is primarily used in the synthesis of DNA . Its primary targets are the nucleotide sequences in the DNA molecule where it is incorporated during the synthesis process .

Mode of Action

DMT-dA(bz) Phosphoramidite interacts with its targets by being incorporated into the growing DNA chain during the synthesis process . It has a benzoyl group (bz) protecting the exocyclic amine functions and a dimethoxytrityl (DMT) group protecting the 5’ hydroxyl group of the deoxyadenosine (dA) molecule . These protecting groups are removed in a controlled manner during the synthesis process, allowing the phosphoramidite to be incorporated into the DNA chain .

Biochemical Pathways

The biochemical pathway affected by DMT-dA(bz) Phosphoramidite is the DNA synthesis pathway . During this process, the phosphoramidite is added to the growing DNA chain in a cyclic reaction that is both simple and efficient . The result is the formation of a DNA molecule with the desired sequence .

Pharmacokinetics

It’s important to note that the compound is sensitive to moisture and heat, and should be stored at 2-8°c .

Result of Action

The result of the action of DMT-dA(bz) Phosphoramidite is the synthesis of a DNA molecule with a specific sequence . This synthesized DNA can then be used for various purposes, including research, diagnostic testing, and therapeutic applications .

Action Environment

The action of DMT-dA(bz) Phosphoramidite is influenced by environmental factors such as temperature and humidity . It is sensitive to moisture and heat, and should be handled in a well-ventilated place, avoiding contact with skin and eyes . The use of non-sparking tools is recommended to prevent fire caused by electrostatic discharge steam .

Actividad Biológica

5'-O-(4,4'-Dimethoxytrityl)-N6-benzoyl-2'-deoxyadenosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, commonly referred to as DMT-dA(bz), is a phosphoramidite derivative of deoxyadenosine. This compound plays a crucial role in the synthesis of oligonucleotides and has garnered attention for its biological activity in various research applications, particularly in the fields of molecular biology and medicinal chemistry.

| Property | Value |

|---|---|

| CAS Number | 98796-53-3 |

| Molecular Formula | C47H52N7O7P |

| Molecular Weight | 857.9 g/mol |

| Purity | ≥ 95% |

| Storage Conditions | Cool, dry conditions; sensitive to moisture and heat |

DMT-dA(bz) functions primarily as a building block in DNA synthesis. It is incorporated into the growing DNA strand during the synthesis process via phosphoramidite chemistry. The benzoyl and dimethoxytrityl protecting groups facilitate selective reactions while preventing unwanted side reactions during oligonucleotide assembly.

Target and Pathway

- Target : DMT-dA(bz) is designed to be incorporated into DNA sequences, allowing for the precise construction of nucleic acid structures.

- Biochemical Pathway : It participates in the DNA synthesis pathway, contributing to the formation of phosphodiester bonds between nucleotides.

Biological Activity

-

Antiviral and Anticancer Research

- DMT-dA(bz) has been utilized in various studies aimed at understanding its potential antiviral and anticancer properties. Its ability to form specific sequences allows for targeted therapy development.

- Case studies have demonstrated that oligonucleotides synthesized with DMT-dA(bz) show promise in inhibiting viral replication and tumor growth through mechanisms such as RNA interference and antisense technology.

- Peptide-Oligonucleotide Conjugates

Case Study 1: Antiviral Activity

In a study published in Nucleic Acids Research, researchers synthesized oligonucleotides using DMT-dA(bz) that exhibited significant antiviral activity against specific viral strains. The results indicated that these oligonucleotides could inhibit viral replication by targeting viral RNA.

Case Study 2: Anticancer Applications

Another study focused on the use of DMT-dA(bz) in constructing antisense oligonucleotides aimed at cancer cells. The findings revealed that these constructs could effectively downregulate oncogenes, leading to reduced cell proliferation in vitro.

Q & A

Basic Questions

Q. Q1. What are the critical steps in synthesizing this phosphoramidite, and how are side reactions minimized?

A1. Synthesis involves:

- Deprotection and activation : Anhydrous conditions (argon atmosphere, dry CH₂Cl₂) prevent hydrolysis of the phosphoramidite group .

- Coupling : Reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of N,N-diisopropylethylamine (DIPEA) or 1H-tetrazole as an activator .

- Purification : Column chromatography (silica gel with hexane/ethyl acetate + 0.5% triethylamine) removes unreacted reagents and diastereomers .

Key precautions : Strict anhydrous protocols and immediate neutralization of acidic byproducts (e.g., HCl) with NaHCO₃ minimize phosphoramidite degradation .

Q. Q2. How does the 4,4'-dimethoxytrityl (DMTr) group function in oligonucleotide synthesis?

A2. The DMTr group:

- Protects the 5'-OH during chain elongation, enabling stepwise coupling.

- Serves as a UV-detectable handle for monitoring coupling efficiency via trityl cation release (λ = 498 nm) during acidolytic cleavage .

- Volatile acid labile groups (e.g., 1-methoxy-1-methylethyl) are alternatives to DMTr in solution-phase synthesis to simplify purification .

Advanced Research Questions

Q. Q3. How do steric effects from the N6-benzoyl group influence coupling efficiency in automated solid-phase synthesis?

A3. The bulky N6-benzoyl group:

- Reduces coupling efficiency by ~5–10% compared to smaller protecting groups (e.g., acetyl), as observed in phosphoramidite coupling kinetics studies .

- Mitigation strategies :

Q. Q4. What analytical methods validate the purity and stereochemical integrity of this phosphoramidite?

A4.

- HPLC : Reverse-phase C18 columns (0.1% TFA/MeCN gradient) resolve diastereomers (ΔRₜ ~0.5–1.0 min) .

- ³¹P NMR : Two distinct peaks at δ 149.3–149.7 ppm confirm diastereomeric phosphoramidites .

- HRMS : Exact mass (±5 ppm) confirms molecular formula (e.g., C₄₈H₅₅N₇O₈P requires m/z 912.3804) .

Q. Q5. How does this amidite perform in synthesizing modified oligonucleotides (e.g., branched or triplex-forming structures)?

A5.

- Branched oligonucleotides : The 3'-phosphoramidite reacts with secondary hydroxyls (e.g., 2'-OH in ribose) to form 2',3'-bis-phosphitylated intermediates, enabling branch-point synthesis .

- Triplex applications : N6-Benzoyl-dA stabilizes purine-rich motifs (e.g., PPRH hairpins) via enhanced base stacking. Tm increases by 8–10°C compared to unmodified dA .

Limitation : Bulky benzoyl groups reduce duplex stability in AT-rich sequences by ~2°C per modification .

Q. Methodological Challenges

Q. Q6. How do residual moisture and acidic impurities impact amidite stability during storage?

A6.

- Hydrolysis : Moisture >50 ppm degrades phosphoramidites into H-phosphonate byproducts (detected via ³¹P NMR at δ 5–10 ppm) .

- Storage : Argon-sealed vials with molecular sieves (3 Å) at –20°C maintain >95% purity for 12 months .

- QC protocol : Karl Fischer titration (<30 ppm H₂O) and periodic ³¹P NMR monitoring are mandatory .

Q. Q7. What strategies optimize deprotection of N6-benzoyl groups without oligonucleotide chain cleavage?

A7.

- Standard conditions : Concentrated NH₄OH (55°C, 12–16 hr) removes benzoyl groups but risks depurination in dA-rich sequences .

- Alternative : Methylamine/ammonia (1:1 v/v, 65°C, 30 min) reduces depurination by 50% while maintaining >98% deprotection efficiency .

Q. Stability and Compatibility

Q. Q8. How does the 2-cyanoethyl group influence phosphoramidite reactivity and oligonucleotide stability?

A8.

- Reactivity : The electron-withdrawing cyanoethyl group stabilizes the phosphite triester intermediate, accelerating oxidation to phosphate (t½ <5 sec with I₂/H₂O) .

- Stability : Post-synthesis, β-elimination of the cyanoethyl group (pH >9) generates phosphate-backbone oligonucleotides with minimal side products (<2%) .

Q. Advanced Applications

Q. Q9. Can this amidite be used in enzymatic or epigenetic studies involving TET proteins?

A9.

- TET1 compatibility : The N6-benzoyl group does not hinder TET1-mediated 5mC→5hmC conversion. However, 2'-deoxyadenosine analogs require modified substrates (e.g., 5hmdA phosphoramidites) .

- Epigenetic probes : Site-specific incorporation of this amidite into CpG islands enables studies of methyltransferase activity via HPLC-MS/MS .

Comparación Con Compuestos Similares

Structural Variations and Functional Impacts

Key Research Findings

N6-Protecting Groups: Benzoyl (target compound) and phenoxyacetyl () groups both stabilize adenine but differ in deprotection kinetics. Phenoxyacetyl requires shorter ammonia treatment (4h vs. 16h for benzoyl), reducing oligonucleotide degradation risks. Ethoxycarbonylmethyl () allows deprotection at pH 8.5, compatible with acid-labile modifications.

2'-Modifications :

- 2'-Fluoro () increases duplex thermal stability (ΔTm +2–4°C) and nuclease resistance, critical for siRNA applications.

- 2'-O-TBDMS () is bulkier, reducing coupling efficiency but enabling RNA-like oligonucleotide synthesis.

Phosphoramidite Backbone: Methyl-phosphoramidite (e.g., methyl instead of 2-cyanoethyl in ) shows lower coupling efficiency (85–90%) due to steric hindrance and slower oxidation kinetics.

5'-Protecting Groups :

- Acetal-based () permits deprotection with dilute acetic acid, avoiding harsh trichloroacetic acid used for DMT. This is advantageous for acid-sensitive sequences.

Thermal Stability :

- Adamantane-modified uridine analogs () show Tm increases of +8–10°C compared to unmodified counterparts, highlighting the impact of hydrophobic modifications.

Propiedades

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]purin-6-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H52N7O7P/c1-32(2)54(33(3)4)62(59-27-13-26-48)61-40-28-42(53-31-51-43-44(49-30-50-45(43)53)52-46(55)34-14-9-7-10-15-34)60-41(40)29-58-47(35-16-11-8-12-17-35,36-18-22-38(56-5)23-19-36)37-20-24-39(57-6)25-21-37/h7-12,14-25,30-33,40-42H,13,27-29H2,1-6H3,(H,49,50,52,55)/t40-,41+,42+,62?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGDNKEQZFSTIMJ-AKWFTNRHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=NC6=C(N=CN=C65)NC(=O)C7=CC=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H52N7O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501103329 | |

| Record name | Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

857.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98796-53-3 | |

| Record name | Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98796-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Adenosine, N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-, 3′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501103329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N6-Benzoyl-5′-O-(4,4′-dimethoxytrityl)-2′-deoxyadenosine-3′-O-[O-(2-cyanoethyl)-N,N′-diisopropylphosphoramidite] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.211.108 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.